Tesmilifene hydrochloride
Overview
Description
Tesmilifene hydrochloride, also known as N,N-diethyl-2-(4-phenylmethyl)ethanamine hydrochloride, is a small-molecule antineoplastic drug and chemopotentiator. It was developed by YM BioSciences for the treatment of breast cancer. This compound is structurally related to the triphenylethylene derivative tamoxifen but lacks the stilbene bridge and third phenyl ring necessary for binding to the estrogen receptor. As such, it is not a selective estrogen receptor modulator .
Mechanism of Action
Target of Action
Tesmilifene hydrochloride, also known as Tesmilifene HCl, primarily targets P-glycoprotein 1 (p-gp) and the Histamine H1 receptor . P-glycoprotein 1 is a protein that in humans is encoded by the ABCB1 gene. It is an important protein of the cell membrane that pumps many foreign substances out of cells. The Histamine H1 receptor is a histamine receptor belonging to the family of G-protein-coupled receptors. This receptor is activated by the biogenic amine histamine.
Biochemical Pathways
The ATP may be consumed below a threshold necessary for survival, or, (more likely) the enhanced ATP production required to maintain ATP levels may result in the generation of reactive oxygen species (ROS) to an extent that overwhelms the cell’s ability to inactivate them . The result would be additional cell death, but only in the mdr+ population .
Pharmacokinetics
It is known that the metabolism of tesmilifene hcl is hepatic .
Result of Action
The result of Tesmilifene HCl’s action would be additional cell death, but only in the mdr+ population . The doxorubicin would continue to act on the drug sensitive remainder of the cell population, but without the help of Tesmilifene HCl .
Action Environment
It is known that tesmilifene hcl can increase the permeability of the blood-brain barrier by directly acting on brain endothelial cells . This could potentially be exploited to promote drug transport to the brain .
Biochemical Analysis
Biochemical Properties
Tesmilifene hydrochloride is structurally related to the triphenylethylene derivative tamoxifen but lacks the stilbene bridge and third phenyl ring necessary for binding to the estrogen receptor (ER) . It is also structurally related to diphenylmethane antihistamines like diphenhydramine and hydroxyzine . This compound binds to and displaces histamine from antiestrogen binding sites (AEBS) that are present in cell microsomes . These AEBS represent the substrate binding site of certain microsomal cytochrome P450 enzymes including CYP3A4, CYP2D6, and CYP1A1 .
Cellular Effects
This compound has been found to correlate with the cytotoxic effects of tesmilifene in breast cancer cells in vitro . Despite its lack of affinity for the ER, it antagonizes the uterotrophic effects of exogenous estrogen in vivo . It also potentiates the cytotoxicity of a variety of chemotherapy .
Molecular Mechanism
This process consumes ATP, since the p-gp is absolutely, and highly dependent on ATP hydrolysis .
Temporal Effects in Laboratory Settings
Short-term treatment with this compound reduced the resistance and increased the permeability for albumin . Long-term this compound treatment dose-dependently reduced the viability of brain endothelial cells .
Dosage Effects in Animal Models
In animal models, this compound significantly increased fluorescein extravasation in the glioma . It also affected the barrier integrity in brain endothelial cells co-cultured with RG2 glioblastoma cells .
Metabolic Pathways
This compound inhibits the activity of P-glycoprotein and multidrug resistance-associated protein-1 efflux pumps and down-regulates the mRNA expression of tight junction proteins, efflux pumps, solute carriers, and metabolic enzymes important for BBB functions .
Transport and Distribution
This compound is believed to be transported and distributed within cells and tissues via its interaction with the p-gp pump .
Subcellular Localization
Given its interactions with the p-gp pump and AEBS present in cell microsomes , it can be inferred that it may localize to these subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tesmilifene hydrochloride is synthesized through a series of chemical reactions involving the formation of the diphenylmethane moiety. The synthesis typically involves the reaction of benzyl chloride with phenol to form benzyl phenyl ether. This intermediate is then reacted with diethylamine to form the final product, N,N-diethyl-2-(4-phenylmethyl)ethanamine. The hydrochloride salt is formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Tesmilifene hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its free base form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Free base form of tesmilifene.
Substitution: Substituted derivatives at the benzyl position.
Scientific Research Applications
Tesmilifene hydrochloride has been extensively studied for its chemopotentiating properties. It enhances the cytotoxicity of various chemotherapy drugs, such as doxorubicin, in vitro and in vivo. This compound has shown significant promise in increasing the permeability of the blood-brain barrier, making it a potential candidate for treating brain tumors . Additionally, this compound has been investigated for its role in inhibiting efflux pumps and down-regulating the expression of tight junction proteins, solute carriers, and metabolic enzymes .
Comparison with Similar Compounds
Tesmilifene hydrochloride is structurally related to several compounds, including:
Tamoxifen: A triphenylethylene derivative used as a selective estrogen receptor modulator.
Diphenhydramine: An antihistamine structurally related to diphenylmethane.
Uniqueness
Unlike tamoxifen, this compound lacks the stilbene bridge and third phenyl ring, making it a non-selective estrogen receptor modulator. It is also much weaker than diphenhydramine and hydroxyzine in assays of anti-H1 receptor activity, and hence, does not act as an antihistamine .
Biological Activity
Tesmilifene hydrochloride, also known as N,N-diethyl-2-(4-phenylmethyl)phenoxy)ethanamine (DPPE), is a small-molecule antineoplastic drug and chemopotentiator that has been studied for its potential in enhancing the efficacy of chemotherapy, particularly in breast cancer treatment. This article explores the biological activity of tesmilifene, focusing on its mechanisms of action, effects on the blood-brain barrier, and clinical implications based on diverse research findings.
Tesmilifene functions primarily through its role as a chemopotentiator . It enhances the cytotoxic effects of various chemotherapeutic agents, such as doxorubicin, by modifying cellular responses to these drugs. The mechanisms involved include:
- Inhibition of Efflux Pumps : Tesmilifene inhibits P-glycoprotein and multidrug resistance-associated protein-1 (MRP1), which are efflux pumps that expel chemotherapeutic agents from cancer cells. This inhibition increases the intracellular concentration of these drugs, enhancing their effectiveness against tumors .
- Modulation of Blood-Brain Barrier (BBB) : Research indicates that tesmilifene increases the permeability of the BBB, facilitating drug delivery to brain tumors. In studies using rat models with gliomas, tesmilifene significantly enhanced fluorescein extravasation and reduced resistance in BBB models . This effect is attributed to its ability to down-regulate tight junction proteins and alter endothelial cell function .
Clinical Studies and Findings
Several clinical trials have assessed the efficacy and safety of tesmilifene in combination with chemotherapy:
- Phase III Clinical Trials : In trials involving advanced breast cancer patients, tesmilifene combined with doxorubicin resulted in a significant survival advantage compared to doxorubicin alone. However, this combination was also associated with a high rate of treatment-related adverse events .
- Quality of Life Analyses : A study conducted as part of the NCIC CTG Trial MA19 evaluated quality of life in patients receiving tesmilifene with doxorubicin. The findings suggested that while there were survival benefits, the quality of life was adversely affected by treatment-related side effects .
Data Tables
The following table summarizes key findings from clinical studies on tesmilifene:
Study | Treatment | Key Findings | Adverse Events |
---|---|---|---|
NCIC CTG Trial MA19 | Tesmilifene + Doxorubicin | Significant survival advantage over doxorubicin alone | High rate of treatment-related adverse events |
Experimental Glioma Model | Tesmilifene | Increased BBB permeability; enhanced drug delivery | Not reported |
Case Studies
A notable case study highlighted the use of tesmilifene in patients with refractory breast cancer. The addition of tesmilifene to standard chemotherapy regimens led to improved responses in some patients who had previously shown resistance to treatment .
Properties
IUPAC Name |
2-(4-benzylphenoxy)-N,N-diethylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.ClH/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17;/h5-13H,3-4,14-16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLHNFOLHRXMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
98774-23-3 (Parent) | |
Record name | Tesmilifene hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092981787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70918805 | |
Record name | 2-(4-Benzylphenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70918805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92981-78-7 | |
Record name | Tesmilifene hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092981787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Benzylphenoxy)-N,N-diethylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70918805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TESMILIFENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U4B477260 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.